REACTION_CXSMILES
|
[Cl:1]NC(=O)CCC(N)=O.CSC.[CH2:13]([O:20][C:21]1[C:26]([CH2:27]O)=[C:25]([CH2:29][CH3:30])[CH:24]=[C:23]([CH3:31])[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>ClCCl.[Cl-].[Na+].O>[CH2:13]([O:20][C:21]1[C:26]([CH2:27][Cl:1])=[C:25]([CH2:29][CH3:30])[CH:24]=[C:23]([CH3:31])[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5.6|
|
Name
|
N-chloro succinamide
|
Quantity
|
81.5 mg
|
Type
|
reactant
|
Smiles
|
ClNC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
48 μL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CO)CC)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
brine
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
then extracted with dichloromethane (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (heptane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CCl)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |